
(3-(Naphthalen-1-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Naphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C₁₇H₁₄O. It is a polycyclic aromatic hydrocarbon that features a naphthalene ring attached to a phenyl group, which is further connected to a methanol group. This compound is primarily used in research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Naphthalen-1-yl)phenyl)methanol typically involves the reaction of naphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Naphthalen-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Naphthalen-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-(Naphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Benzyl alcohol: A simpler alcohol with a benzene ring attached to a methanol group.
Phenylmethanol: Similar to benzyl alcohol but with a phenyl group instead of a benzene ring.
Uniqueness
(3-(Naphthalen-1-yl)phenyl)methanol is unique due to its combination of a naphthalene ring and a phenyl group connected to a methanol group. This structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H14O |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(3-naphthalen-1-ylphenyl)methanol |
InChI |
InChI=1S/C17H14O/c18-12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11,18H,12H2 |
InChI-Schlüssel |
CPEWXOGTNXTTFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



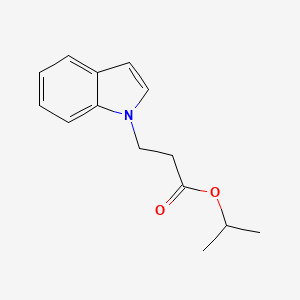
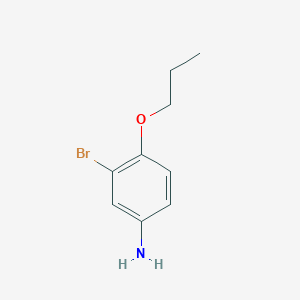
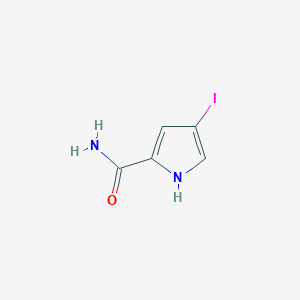

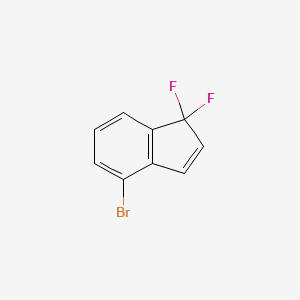



![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
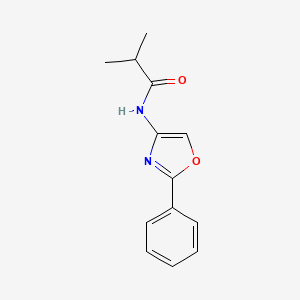
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

